molecular formula C24H25ClFNO5 B14792430 6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-2,3-dimethylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid

6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-2,3-dimethylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid

Cat. No.: B14792430
M. Wt: 461.9 g/mol
InChI Key: AOBYXWAQPCKLRQ-XMMPIXPASA-N
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Description

6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-2,3-dimethylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities and is often found in pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-2,3-dimethylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the substituents: The 3-chloro-2-fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using the corresponding benzyl chloride derivative.

    Functional group modifications: The hydroxy and methoxy groups are typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-2,3-dimethylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its pharmacologically active quinoline core.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-2,3-dimethylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. This can lead to the disruption of cellular processes, making it useful as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Quinine: An antimalarial drug with a quinoline core.

    Chloroquine: Another antimalarial drug with a similar structure.

    Ciprofloxacin: An antibiotic with a quinoline core.

Uniqueness

6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-2,3-dimethylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid is unique due to its specific substituents, which can impart distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C24H25ClFNO5

Molecular Weight

461.9 g/mol

IUPAC Name

6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-2,3-dimethylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C24H25ClFNO5/c1-13(2)24(3,12-28)27-11-17(23(30)31)22(29)16-9-15(20(32-4)10-19(16)27)8-14-6-5-7-18(25)21(14)26/h5-7,9-11,13,28H,8,12H2,1-4H3,(H,30,31)/t24-/m1/s1

InChI Key

AOBYXWAQPCKLRQ-XMMPIXPASA-N

Isomeric SMILES

CC(C)[C@@](C)(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

Canonical SMILES

CC(C)C(C)(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

Origin of Product

United States

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